TAK-418 is a novel compound developed as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4. The inhibition of LSD1 is significant for treating various neurodevelopmental disorders, as it can restore normal gene expression patterns disrupted by aberrant epigenetic modifications. TAK-418 has been designed to minimize hematological side effects typically associated with LSD1 inhibition, making it a promising candidate for clinical applications in central nervous system disorders .
TAK-418 was synthesized and characterized by researchers at Takeda Pharmaceutical Company. It belongs to a class of compounds known as enzyme inhibitors, specifically targeting LSD1. The compound was developed following structure-activity relationship studies that aimed to optimize its efficacy while reducing the risk of hematological toxicity, which is a common concern with other LSD1 inhibitors .
Methods and Technical Details
The synthesis of TAK-418 involved several key steps, starting from a known LSD1 inhibitor. Researchers employed a systematic approach to modify the chemical structure to enhance its selectivity and safety profile. The synthetic route included:
The final product, TAK-418, demonstrated improved efficacy with a favorable safety profile in both rodent models and human trials.
Structure and Data
TAK-418's molecular structure has been elucidated through advanced techniques such as X-ray crystallography. The compound features a specific arrangement of atoms that allows it to effectively bind to the active site of LSD1, inhibiting its demethylase activity. Key structural characteristics include:
Reactions and Technical Details
TAK-418 primarily functions through competitive inhibition of the LSD1 enzyme. Upon binding to LSD1, it prevents the demethylation of histone H3 lysine 4, leading to increased levels of H3K4 methylation. This alteration in histone modification patterns can reverse dysregulated gene expression associated with various neurodevelopmental disorders.
The compound's efficacy was demonstrated through in vitro assays where it showed significant inhibition of LSD1 activity at low nanomolar concentrations (IC50 value around 2.9 nM) .
Process and Data
The mechanism by which TAK-418 exerts its effects involves:
Physical and Chemical Properties
TAK-418 exhibits several notable physical and chemical properties:
Scientific Uses
TAK-418 has potential applications in various scientific fields, particularly in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: